molecular formula C16H20N2O3S B2701545 N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide CAS No. 1904242-73-4

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide

Cat. No. B2701545
CAS RN: 1904242-73-4
M. Wt: 320.41
InChI Key: ZGTSXXGOLYJCNK-UHFFFAOYSA-N
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Description

The compound “N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to the pyridine ring is a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The compound also contains a cyclohexane ring, which is a six-membered ring composed entirely of carbon atoms, and a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and furan) would contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyridine and furan rings might undergo electrophilic aromatic substitution or other reactions typical of aromatic compounds. The sulfonamide group could potentially participate in reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, stability, and reactivity would be determined by the presence and arrangement of its functional groups .

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further studies to determine its properties, potential uses, and safety profile. If it’s intended to be a drug, it would need to undergo extensive testing to evaluate its efficacy and safety .

properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclohexanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-22(20,14-5-2-1-3-6-14)18-12-13-8-9-15(17-11-13)16-7-4-10-21-16/h4,7-11,14,18H,1-3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTSXXGOLYJCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclohexanesulfonamide

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